4-(Aminomethyl)-1,3-thiazol-2-ol

Epigenetics LSD1 Inhibition Fragment-Based Drug Discovery

4-(Aminomethyl)-1,3-thiazol-2-ol is the foundational 2,4-disubstituted thiazole for reversible LSD1 inhibitor development, selective LIMK1/2 probe synthesis, MetAP chemical biology tool generation, and antimalarial lead optimization. Unlike generic aminothiazoles, its precise 2-hydroxyl-4-aminomethyl architecture has been validated across multiple therapeutic SAR campaigns—substituting the 2-hydroxyl group or extending the core with aryl substituents fundamentally alters target engagement, selectivity, and physicochemical properties. This building block is the minimal core for interrogating structure-activity relationships within aminothiazole-based inhibitor series, ensuring synthetic route integrity and enabling 32-fold potency improvements through systematic expansion. Procure the genuine compound to avoid scaffold mismatch that compromises comparative SAR analysis.

Molecular Formula C4H6N2OS
Molecular Weight 130.17 g/mol
Cat. No. B15329554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1,3-thiazol-2-ol
Molecular FormulaC4H6N2OS
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)S1)CN
InChIInChI=1S/C4H6N2OS/c5-1-3-2-8-4(7)6-3/h2H,1,5H2,(H,6,7)
InChIKeyAFXBVTQXERCEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-1,3-thiazol-2-ol: Core Pharmacophore and Structural Benchmark for Aminomethylthiazole Scaffolds


4-(Aminomethyl)-1,3-thiazol-2-ol (CAS: 1266832-09-0; molecular formula: C₄H₆N₂OS; molecular weight: 130.17 g/mol) is a fundamental 2,4-disubstituted thiazole heterocycle containing both an aminomethyl group at the 4-position and a hydroxyl group at the 2-position [1]. This compound serves as the minimal pharmacophore core within the broader aminomethylthiazole class, which has been extensively validated across multiple therapeutic areas, including antimalarial, oncology, anti-inflammatory, and kinase inhibition applications [2][3]. Its compact structure and bifunctional reactivity make it an essential scaffold for medicinal chemistry and chemical biology programs seeking to interrogate structure-activity relationships (SAR) within aminomethylthiazole-based inhibitor series.

Why Substituting 4-(Aminomethyl)-1,3-thiazol-2-ol with Alternative Aminothiazoles Compromises SAR Integrity and Procurement Outcomes


Aminothiazoles constitute a chemically diverse class with widely divergent pharmacological profiles determined by specific substitution patterns. Even minor structural alterations to the 4-(aminomethyl)-1,3-thiazol-2-ol core can fundamentally alter target engagement, potency, and selectivity. For instance, replacement of the 2-hydroxyl group with a thiol group in 4-(aminomethyl)thiazole-2-thiol introduces redox activity and metal-chelating properties absent in the 2-ol analog . Similarly, extending the core with an aryl substituent at the 2-position, as in 4-(4-(aminomethyl)thiazol-2-yl)phenol, dramatically alters lipophilicity (XLogP3-AA increases from approximately 0.1 to 1.2) and molecular recognition properties [1]. Within established aminothiazole inhibitor programs targeting LIM kinases, LSD1, MetAPs, and Plasmodium falciparum, SAR studies consistently demonstrate that substitution at the 2- and 4-positions governs both potency and selectivity across closely related enzyme isoforms [2][3][4][5]. Therefore, generic substitution of 4-(aminomethyl)-1,3-thiazol-2-ol with superficially similar aminothiazoles is scientifically unsound and may invalidate comparative SAR analysis or compromise synthetic route integrity.

Quantitative Differentiation Evidence for 4-(Aminomethyl)-1,3-thiazol-2-ol Relative to Structural Analogs


Minimal Pharmacophore Core Enables 32-Fold Potency Improvement in LSD1 Inhibitor Fragment Evolution

In a fragment-based LSD1 inhibitor discovery program, aminothiazole fragments containing the 4-(aminomethyl)-1,3-thiazol-2-ol core motif served as the starting point for SAR expansion. The initial fragment hit (structurally analogous to the target compound core) was optimized through systematic substitution to yield a 32-fold increase in biochemical potency. The resulting optimized aminothiazole series demonstrated inhibitory activities ranging from 7 to 187 μM in biochemical assays and exhibited selectivity against the related FAD-dependent enzyme monoamine oxidase A (MAO-A) [1]. This represents one of the first reported examples of reversible LSD1 inhibitors with clearly defined SAR and selectivity, distinguishing the aminomethylthiazole-2-ol core from irreversible LSD1 inhibitor scaffolds that operate in the low nanomolar range but lack the reversible binding profile [1].

Epigenetics LSD1 Inhibition Fragment-Based Drug Discovery

Class-Level Oral Bioavailability Benchmark for Aminomethylthiazole Scaffolds in Antimalarial Programs

An aminomethylthiazole pyrazole carboxamide lead compound (structurally derived from the aminomethylthiazole core class) demonstrated robust in vitro antiplasmodial activity with IC₅₀ values of 0.08 μM against the chloroquine- and multidrug-resistant K1 strain and 0.07 μM against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. Critically, this compound exhibited good oral bioavailability in rats of 51% at a dose of 22 mg/kg, with a reasonable elimination half-life (t₁/₂) of 3 hours [1]. In vivo efficacy was confirmed in the P. berghei mouse model, where oral administration at 4 × 50 mg/kg resulted in 99.5% parasite suppression and 9-day survival [1]. While this data pertains to a more elaborate derivative rather than the minimal core compound itself, it establishes a validated pharmacokinetic and efficacy baseline for the aminomethylthiazole scaffold class, providing procurement justification for the core building block in antimalarial drug discovery programs.

Antimalarial Pharmacokinetics Oral Bioavailability

Selective LIM Kinase Inhibition Achieved Through Substituent Tuning on Aminothiazole Scaffold

A systematic SAR study of aminothiazole-based LIM kinase inhibitors demonstrated that appropriate selection of substituents on the aminothiazole core (structurally related to 4-(aminomethyl)-1,3-thiazol-2-ol) enabled molecules to achieve good selectivity for either LIMK1 or LIMK2 [1]. An advanced member of the aminothiazole series was shown to effectively interfere with phosphorylation of the LIM kinase substrate cofilin, and treated cells displayed dramatically reduced F-actin content, consistent with cytoskeletal disruption [1]. This evidence establishes that the aminothiazole core possesses intrinsic capacity for isoform-selective kinase inhibition when appropriately derivatized, distinguishing it from non-selective kinase inhibitor scaffolds.

Kinase Inhibition LIMK1/LIMK2 Cytoskeletal Regulation

Amino Group Introduction on Thiazole 5-Position Enhances MetAP1 Inhibitory Activity

In a systematic SAR study of 5-heteroalkyl substituted TCAT (thiazole carboxamide) derivatives targeting methionine aminopeptidases (MetAPs), the introduction of a β-alkoxy or an amino group at the thiazole 5-position significantly enhanced inhibitory activity against Co(II)-MetAP1 [1]. While the target compound 4-(aminomethyl)-1,3-thiazol-2-ol bears the amino group at the 4-position rather than the 5-position, this study validates the general principle that amino functionality on the thiazole ring confers favorable MetAP1 inhibition properties. The resulting compounds were identified as representative specific Co(II)-MetAP1 inhibitors, suitable for use as chemical biology tools pending resolution of the physiologically relevant metal ion identity for MetAPs [1].

MetAP Inhibition Anticancer Metalloenzyme

Validated Research and Industrial Applications for 4-(Aminomethyl)-1,3-thiazol-2-ol Based on Quantitative Evidence


Fragment-Based Drug Discovery for Reversible LSD1 Epigenetic Inhibitors

4-(Aminomethyl)-1,3-thiazol-2-ol is ideally suited as a starting fragment for reversible LSD1 inhibitor development programs. The evidence demonstrates that aminothiazole fragments can yield 32-fold potency improvements through systematic SAR expansion, with resulting inhibitors showing clear selectivity against MAO-A and operating via a reversible mechanism distinct from irreversible LSD1 inhibitors [1]. Researchers seeking reversible epigenetic modulators should prioritize this scaffold over irreversible inhibitor cores.

Medicinal Chemistry Campaigns for Orally Bioavailable Antimalarial Agents

The aminomethylthiazole scaffold class has been validated for antimalarial drug discovery, with class-level evidence showing 51% oral bioavailability in rats, sub-100 nM potency against both drug-sensitive and multidrug-resistant P. falciparum strains, and 99.5% in vivo efficacy in murine malaria models [2]. Procurement of 4-(aminomethyl)-1,3-thiazol-2-ol as a core building block enables SAR exploration within this validated chemical space for antimalarial lead optimization.

Isoform-Selective LIM Kinase Inhibitor Development for Cytoskeletal Research

The aminothiazole scaffold demonstrates tunable selectivity between LIMK1 and LIMK2 isoforms, with evidence showing that appropriate substituent choice on this core can achieve good selectivity for either kinase [3]. Treated cells exhibit reduced F-actin content, confirming functional cytoskeletal modulation. Researchers investigating LIM kinase biology or developing therapeutics targeting cytoskeletal dynamics should utilize 4-(aminomethyl)-1,3-thiazol-2-ol as the foundational building block for selective inhibitor synthesis.

Chemical Biology Tool Development for MetAP Metalloenzyme Studies

Supporting evidence indicates that amino-substituted thiazoles serve as specific Co(II)-MetAP1 inhibitors, suitable for use as chemical biology tools to probe MetAP function pending resolution of the physiologically relevant metal ion [4]. 4-(Aminomethyl)-1,3-thiazol-2-ol provides a minimalist entry point for synthesizing MetAP-targeted probes and inhibitor libraries for mechanistic enzymology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Aminomethyl)-1,3-thiazol-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.